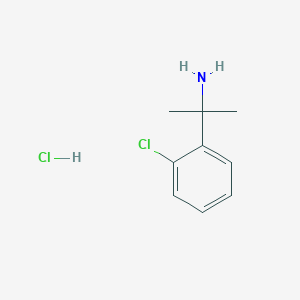2-(2-Chlorophenyl)propan-2-amine hydrochloride
CAS No.: 50481-48-6
Cat. No.: VC3000853
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 50481-48-6 |
|---|---|
| Molecular Formula | C9H13Cl2N |
| Molecular Weight | 206.11 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H |
| Standard InChI Key | JESZAZPKQAAOAP-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=CC=C1Cl)N.Cl |
| Canonical SMILES | CC(C)(C1=CC=CC=C1Cl)N.Cl |
| Parameter | Information |
|---|---|
| IUPAC Name | 2-(2-chlorophenyl)propan-2-amine hydrochloride |
| Synonyms | 2-(2-Chlorophenyl)propan-2-amine HCl; Benzenemethanamine, 2-chloro-α,α-dimethyl- |
| CAS Registry Numbers | 50481-48-6; 1332765-99-7 |
| Molecular Formula | C₉H₁₃Cl₂N |
| Molecular Weight | 206.11 g/mol |
| InChI Key | JESZAZPKQAAOAP-UHFFFAOYSA-N |
The compound has been documented in various chemical databases with slightly different CAS numbers, which may reflect different registration entries for the same compound or minor variations in its preparation or form .
Chemical Properties
Physical and Structural Properties
2-(2-Chlorophenyl)propan-2-amine hydrochloride possesses distinct physical characteristics that define its behavior in various chemical environments:
| Property | Value |
|---|---|
| Physical State | White solid |
| Molecular Weight | 206.11 g/mol |
| Structural Features | Chlorine at ortho position of phenyl ring; Tertiary carbon with two methyl groups; Primary amine as hydrochloride salt |
| SMILES Notation | CC(C)(C1=CC=CC=C1Cl)N.Cl |
The compound's structure consists of a 2-chlorophenyl ring connected to a propan-2-amine group where the carbon connecting these groups is tertiary, bearing two methyl substituents. The amine group exists as a hydrochloride salt, which enhances the compound's water solubility compared to its free base form .
Spectroscopic Properties
While detailed spectroscopic data is limited in the available literature, compounds with similar structures typically exhibit characteristic patterns in various spectroscopic analyses:
-
NMR Spectroscopy: The aromatic protons of the 2-chlorophenyl group would typically appear in the range of δ 7.0-7.5 ppm, while the methyl protons would appear as a singlet around δ 1.5-2.0 ppm.
-
IR Spectroscopy: Expected to show characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak would correspond to the molecular weight minus the hydrochloride (169.65 g/mol for the free base).
Synthesis Methods
Synthetic Routes
Several synthetic pathways can be employed to prepare 2-(2-Chlorophenyl)propan-2-amine hydrochloride:
Green Chemistry Approaches
Recent trends in chemical synthesis emphasize environmentally friendly methodologies. For compounds similar to 2-(2-Chlorophenyl)propan-2-amine hydrochloride, researchers have explored ultrasound-promoted reactions and biocatalytic approaches:
-
Ultrasound irradiation: Has been used for the synthesis of related phenylpropylamine derivatives, offering advantages such as shorter reaction times, higher yields, and reduced waste generation .
-
Transaminase-mediated synthesis: Enzymatic approaches using immobilized whole-cell biocatalysts with transaminase activity have been reported for the synthesis of structurally related compounds with high enantioselectivity (>99% ee) .
Structural Analogs and Comparative Analysis
Comparison with Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of 2-(2-Chlorophenyl)propan-2-amine hydrochloride:
| Compound | CAS Number | Key Structural Differences | Molecular Weight |
|---|---|---|---|
| 2-(2-Bromophenyl)propan-2-amine hydrochloride | 1087723-47-4 | Bromine instead of chlorine | 250.56 g/mol |
| N-(2-Chloroethyl)propan-2-amine hydrochloride | 6306-61-2 | Different position of chlorine; different carbon skeleton | 158.07 g/mol |
| 2-Chloroamphetamine | 21193-23-7 | Secondary carbon instead of tertiary | 169.65 g/mol |
| (2R)-1-(4-chlorophenyl)propan-2-amine | 405-47-0 | Para-chloro instead of ortho-chloro; different carbon skeleton | 169.65 g/mol |
The positioning of the chlorine atom (ortho position in 2-(2-Chlorophenyl)propan-2-amine hydrochloride) significantly influences the compound's three-dimensional structure and reactivity patterns. Additionally, the tertiary carbon center bearing the amine group creates a unique spatial arrangement that distinguishes it from related amphetamine derivatives .
Structure-Activity Relationships
The specific structural features of 2-(2-Chlorophenyl)propan-2-amine hydrochloride may confer distinct biological activities:
-
The ortho-chloro substituent potentially influences receptor binding through electronic and steric effects.
-
The tertiary carbon bearing the amine group creates a rigid molecular architecture that can impact how the molecule interacts with biological targets.
-
The hydrochloride salt form enhances water solubility, potentially improving bioavailability in physiological systems.
These structural characteristics suggest potential applications in pharmacological research, particularly in areas where related phenethylamine derivatives have shown activity .
Analytical Methods and Characterization
Identification Techniques
Several analytical methods can be employed for the identification and characterization of 2-(2-Chlorophenyl)propan-2-amine hydrochloride:
-
Chromatographic techniques: HPLC and GC-MS for purity determination and identification
-
Spectroscopic methods: NMR, IR, and MS for structural confirmation
-
X-ray crystallography: For definitive determination of the three-dimensional structure and solid-state properties
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume